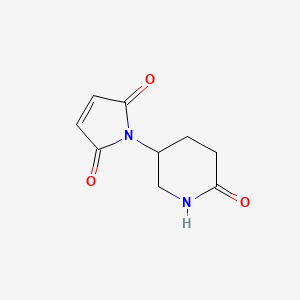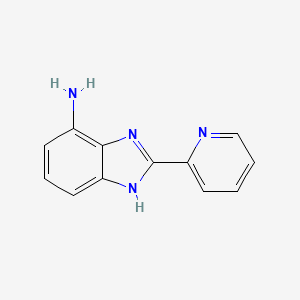![molecular formula C12H16ClNO2 B6615764 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid CAS No. 1344074-30-1](/img/structure/B6615764.png)
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid, or 5-chloro-2-DPBA, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the class of compounds known as dibenzoylmethanes, which are characterized by their two benzoyl groups connected to a single carbon atom. 5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways.
Applications De Recherche Scientifique
5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. It has been used to study the activity of enzymes such as proteases, kinases, and phosphatases. It has also been used to study the regulation of gene expression in response to environmental stimuli and to study the regulation of signal transduction pathways in cells.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-DPBA is not well understood. It is believed to act as an inhibitor of enzymes by binding to the enzyme’s active site and blocking its activity. In addition, it is believed to act as a modulator of gene expression and signal transduction pathways by binding to specific receptors and/or by interacting with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-DPBA are not well understood. It has been reported to inhibit the activity of certain enzymes and to modulate gene expression and signal transduction pathways in cells. However, the exact effects of the compound on cells and organisms are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-DPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it can be used to study the activity of enzymes, the regulation of gene expression, and the regulation of signal transduction pathways. However, the exact effects of the compound on cells and organisms are not yet known, and it may have toxic effects in certain concentrations.
Orientations Futures
The potential applications of 5-chloro-2-DPBA are numerous. Further research is needed to understand its biochemical and physiological effects, as well as its potential toxicity. In addition, studies are needed to explore its potential use as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. Finally, further research is needed to explore the potential applications of 5-chloro-2-DPBA in drug development and other areas of medicine.
Méthodes De Synthèse
The synthesis of 5-chloro-2-DPBA has been described in several papers. The most common method involves the reaction of 5-chloro-2-aminobenzoic acid (5-Chloro-2-ABA) with dimethylpropyl amine (DMP) in the presence of a base catalyst. The reaction is typically carried out at a temperature of 70-80 °C in an inert atmosphere. The reaction is typically complete within 1-2 hours. The resulting product is a white solid which can be isolated by precipitation or chromatography.
Propriétés
IUPAC Name |
5-chloro-2-(2,2-dimethylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)7-14-10-5-4-8(13)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUWBORRQICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

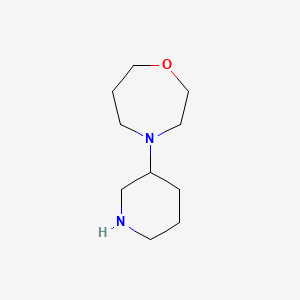

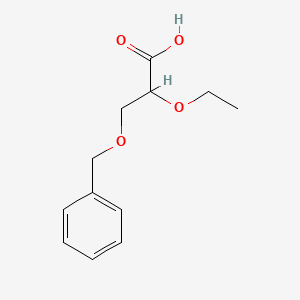
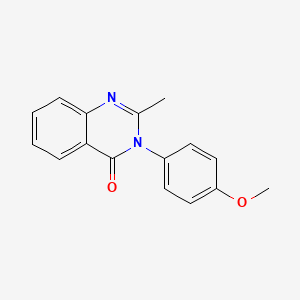

![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)


